molecular formula C7H7N3O B559661 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine CAS No. 4786-76-9

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine

Cat. No.: B559661
CAS No.: 4786-76-9
M. Wt: 149.15 g/mol
InChI Key: QGJOWBMQGBHKRM-UHFFFAOYSA-N
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Description

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a methoxy group attached at the 4-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is a potential inhibitor of the p21-activated kinase 4 (PAK4) and has been associated with a variety of cancers . PAK4 is a cell’s internal non-receptor tyrosine kinase that plays a crucial role in various tumor types’ development .

Mode of Action

The compound interacts with its target, PAK4, by binding to it, thereby inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

It is known that pak4, the target of this compound, plays a crucial role in various cellular processes, including cell proliferation, survival, and motility . By inhibiting PAK4, the compound could potentially disrupt these processes, leading to the suppression of tumor growth .

Pharmacokinetics

The compound’s molecular weight of 14915 suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PAK4, leading to a decrease in the proliferation of cancer cells . This could potentially result in the suppression of tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing waste, and ensuring the safety and cost-effectiveness of the process. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine exhibits a unique structure that allows it to interact with various biological targets. Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can effectively disrupt cell proliferation, making it a candidate for cancer treatment .

Medicinal Chemistry

  • Anticancer Agents : The compound is used in the design and synthesis of novel anticancer agents. Its ability to inhibit CDKs positions it as a promising candidate in cancer therapeutics aimed at controlling cell growth and division .
  • Enzyme Inhibitors : It has been investigated for its potential as an inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells, further supporting its anticancer properties.

Biological Studies

  • Kinase Inhibitors : Research has shown that derivatives of this compound can selectively inhibit various kinases involved in cellular signaling pathways. For example, studies have focused on its inhibitory effects on Plasmodium falciparum calcium-dependent protein kinases, which are vital for malaria pathogenesis .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties against flaviviruses such as Zika and dengue viruses. These compounds are being explored for their ability to inhibit viral replication through interactions with viral enzymes .

Case Study 1: Anticancer Activity

In a study published in 2023, new derivatives of this compound were synthesized and tested for anticancer activity. The results indicated that several compounds exhibited significant inhibitory effects on cancer cell lines, demonstrating potential for further development as therapeutic agents against various cancers .

Case Study 2: Antiviral Potential

Another study highlighted the antiviral effects of this compound derivatives against Zika virus. Compounds were shown to provide over 90% protection against viral infection in vitro, suggesting that this class of compounds could be developed into effective antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-7h-pyrrolo[2,3-d]pyrimidine is unique due to its methoxy group at the 4-position, which can influence its reactivity and biological activity.

Biological Activity

4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article examines the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound features a fused pyrrole and pyrimidine ring system with a methoxy group at the 4-position. This structural characteristic may influence its reactivity and biological activity. The compound has garnered attention for its potential roles as an inhibitor of p21-activated kinase 4 (PAK4), which is implicated in various cancer pathways, and for its antiviral properties against several viruses.

Target Enzymes

  • PAK4 Inhibition : this compound acts primarily by inhibiting PAK4, a kinase involved in cell proliferation and survival. Inhibition of PAK4 leads to reduced cancer cell proliferation and may induce apoptosis in certain tumor types.

Biochemical Pathways

  • Cellular Effects : The inhibition of PAK4 disrupts signaling pathways that promote cell growth and survival, thus providing a mechanism for its anticancer activity. Additionally, the compound has been shown to affect various inflammatory mediators, indicating potential anti-inflammatory properties .

Antiviral Properties

Research has demonstrated that derivatives of this compound exhibit antiviral activity against several viruses:

  • Hepatitis C Virus (HCV) : Compounds derived from this scaffold have shown promising anti-HCV activity in vitro, suggesting potential as nucleoside mimetics for antiviral therapy .
  • Zika Virus (ZIKV) and Dengue Virus (DENV) : Studies identified specific analogs of this compound that act as effective inhibitors against ZIKV and DENV, with structure-activity relationship (SAR) studies revealing critical substituent positions for enhancing efficacy .

Antimicrobial Activity

The compound has also been investigated for its antitubercular properties:

  • Mycobacterium tuberculosis : Certain derivatives have shown activity against this pathogen, highlighting their potential use in treating tuberculosis.

Case Study: Inhibition of PAK4

A study demonstrated that this compound effectively inhibited PAK4 with an IC50 value indicative of its potency. The compound's ability to decrease cell viability in cancer cell lines was confirmed through various assays, including MTT assays and flow cytometry for apoptosis detection.

Case Study: Antiviral Activity Against ZIKV

In a recent investigation, derivatives of the compound were synthesized and tested against ZIKV. Compounds exhibiting a para-nitrobenzyl moiety showed significant antiviral activity with over 90% protection against viral replication in cellular assays. This study emphasizes the importance of structural modifications in enhancing biological activity against flaviviruses .

Summary Table of Biological Activities

Activity Type Target Pathogen/Enzyme IC50/Effectiveness References
Cancer Cell ProliferationPAK4IC50 ~ nanomolar range
AntiviralHepatitis C Virus (HCV)Significant inhibition observed
AntiviralZika Virus (ZIKV)>90% protection in assays
AntitubercularMycobacterium tuberculosisPromising activity
Anti-inflammatoryVarious inflammatory mediatorsNot quantified

Properties

IUPAC Name

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5-2-3-8-6(5)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJOWBMQGBHKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290052
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-76-9
Record name 4786-76-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-7h-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sodium methoxide prepared by adding portion wise the sodium (2 g) in methanol (100 mL) under an inert atmosphere, was added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Reference: Gerster, John F.; Hinshaw, Barbara C.; Robins, Roland K.; Townsend, Leroy B. Study of electrophylic substitution in the pyrrolo[2,3-d]pyrimidine ring. J. Heterocycl. Chem. (1969), -(2), 207-13.) (3.5 g). The solution was stirred at 65° C. for 16 hours and then partitioned between ethyl acetate and brine. The organic phase was separated, then dried over magnesium sulfate and then evaporated under reduced pressure. The residue was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and cyclohexane (50:50, v/v) to give the title compound (1.2 g) as an amorphous solid. MS: 150 [MH]+. LCMS (Method B) RT=2.39 minutes.
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sodium methoxide
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Synthesis routes and methods II

Procedure details

To 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 3.5 g, 23.0 mmol) in 70 mL of methanol, potassium hydroxide (2.3 g, 41.0 mmol) is added and the reaction stirred at 60° C. overnight, then poured into water and extracted with ethyl acetate. The organic layer is separated and dried over sodium sulfate, filtered and the filtrate concentrated under vacuum to provide the desired compound (2, 3.20 g).
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70 mL
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Synthesis routes and methods III

Procedure details

4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (3) or 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (4) is prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with sodium hydroxide in methanol as described by Girgis, N. et. al., J. Heterocyclic. Chem. 1989, 26:317-325.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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